1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol
Description
Properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c16-8-2-1-4-14(6-8)9-10-13-12-7-15(10)5-3-11-9/h3,5,7-8,16H,1-2,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJBBQJAYHCKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=NN=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol typically involves the cyclization of appropriate precursors. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole or pyrazine rings.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole or pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazolo[4,3-a]pyrazine have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These results indicate that the compound exhibits potent antitumor properties and could be developed further as a therapeutic agent against specific cancers .
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on c-Met kinase, which is involved in cancer progression. The most active derivative exhibited an IC₅₀ of 48 nM against c-Met kinase, suggesting its potential as a targeted therapy for tumors expressing this receptor .
Synthesis and Derivatives
The synthesis of 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol involves several steps starting from commercially available precursors. The methods typically include:
- Nucleophilic Substitution : Using hydrazine hydrate to form the triazole ring.
- Cyclization : Employing triethoxy methane to create the key intermediate.
- Final Derivatization : Substituting with various functional groups to enhance biological activity .
Therapeutic Implications
Given its promising biological activities, particularly in oncology and kinase inhibition, this compound could serve as a lead compound for developing new cancer therapies. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.
Mechanism of Action
The mechanism of action of 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol involves its interaction with specific molecular targets. For instance, in cancer research, it inhibits kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to these kinases, blocking their activity and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
8-(4-Amino-1-piperidinyl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Key Features :
- May exhibit altered pharmacokinetics (e.g., absorption, distribution) due to enhanced solubility in acidic environments.
2-[8-(3-Methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide
- Key Features :
- Molecular Formula : C₁₉H₂₂N₆O₂S
- Molecular Weight : 398.48 g/mol
- Structural Differences :
- 3-Methylpiperidine substituent increases lipophilicity.
- Acetamide side chain adds hydrogen-bond acceptor/donor capabilities .
- Implications: Enhanced membrane permeability due to methyl group. Potential for improved target affinity via acetamide interactions.
(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine
- Key Features :
- Implications: Increased basicity and solubility in polar solvents. Potential for covalent interactions (e.g., Schiff base formation) in biological systems.
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine Dihydrochloride
- Key Features :
- Molecular Formula : C₆H₁₂Cl₂N₄
- Molecular Weight : 217.14 g/mol
- Structural Differences :
- Piperazine ring replaces piperidine.
- Dihydrochloride salt enhances aqueous solubility .
- Implications :
- Higher solubility at physiological pH due to salt form.
- Piperazine’s two nitrogen atoms may improve binding to acidic residues in target proteins.
1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione
- Key Features :
- Molecular Formula : C₁₀H₁₁F₃N₄O₂
- Structural Differences :
- Trifluoromethyl (-CF₃) group increases electronegativity and metabolic stability.
- Butanedione moiety introduces keto functionalities .
- Implications :
- Improved resistance to oxidative metabolism due to CF₃.
- Keto groups may facilitate interactions with serine/threonine kinases.
Biological Activity
1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is with a molecular weight of 203.25 g/mol. The compound features a triazolo-pyrazine core that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H13N5 |
| Molecular Weight | 203.25 g/mol |
| IUPAC Name | 8-piperidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine |
| InChI Key | OSDRNZLURXMZMM-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that derivatives of triazolo-pyrazines exhibit potent anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism often involves the induction of apoptosis through caspase activation and modulation of key signaling pathways such as NF-kB and p53 .
Antimicrobial Activity
Compounds in the pyrazole class have demonstrated significant antimicrobial properties. Studies suggest that triazolo-pyrazine derivatives can inhibit bacterial growth and exhibit antifungal activity against several pathogens. This is attributed to their ability to disrupt cellular processes in microorganisms .
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific kinases or proteases involved in cancer progression.
- Receptor Modulation : It has potential effects on neurotransmitter receptors which could influence neurological pathways.
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of triazolo-pyrazine derivatives on MCF-7 cells. The results indicated that certain derivatives exhibited stronger cytotoxicity than standard chemotherapy agents like cisplatin. The most potent derivative increased apoptosis markers significantly compared to controls .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial efficacy of related compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study found that these compounds inhibited bacterial growth effectively at low concentrations, suggesting their potential as new antibiotics .
Q & A
Q. Basic Methodology :
- Cyclization of hydrazine derivatives : A general approach involves reacting 8-hydrazinyl-1,2,4-triazolo[4,3-a]pyrazine intermediates with substituted piperidinols under reflux conditions in anhydrous solvents like dioxane or sulfolane. Key parameters include stoichiometric control of benzyl chloride or bis-(2-chloroethyl)amine hydrochloride, reaction times (16–48 hours), and temperature (150°C for sulfolane-based reactions) .
- Carbonyldiimidazole-mediated coupling : Carbonyldiimidazole (CDI) facilitates the formation of triazolo-pyrazinones by activating carboxylic acids, followed by cyclization with hydrazinopyrazinones. Critical steps include DMFA solvent use, 24-hour reflux, and recrystallization from DMFA/i-propanol mixtures .
Q. Advanced Strategy :
- Computational reaction path screening : Use quantum chemical calculations (e.g., DFT) to predict optimal intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s methodology integrates computational modeling with experimental validation to narrow down solvent choices, temperature, and catalyst systems .
- In-line monitoring : Employ TLC or HPLC to track reaction progress dynamically, adjusting reagent stoichiometry or quenching side reactions (e.g., ammonium salt formation in sulfolane reactions) .
What purification techniques are recommended for isolating this compound derivatives, and how do they address solubility challenges?
Q. Basic Methodology :
- Recrystallization : Use solvent pairs like EtOAc/water or DMFA/i-propanol to isolate solids. For example, compound 21 () is purified via EtOAc washes, while 22 requires aqueous workup due to polar byproducts .
- Chromatography : Silica gel chromatography with gradients of CH₂Cl₂/MeOH (95:5) resolves regioisomers, particularly for aryl-substituted derivatives .
Q. Advanced Consideration :
- Ion-exchange resins : For zwitterionic intermediates (e.g., ammonium salts in ), use Dowex® resins to separate charged species before neutralization .
How can structural modifications at the piperidin-3-ol moiety enhance adenosine receptor binding affinity?
Q. Advanced SAR Analysis :
- Piperazine substitution : Introducing benzylpiperazine groups () increases A2A receptor affinity by 3-fold compared to unsubstituted analogs. Computational docking suggests enhanced π-π stacking with transmembrane helices .
- Stereochemical tuning : (3R,4R)-configured derivatives (as in ) show improved pharmacokinetic profiles due to reduced metabolic clearance. Chiral HPLC or enzymatic resolution is critical for isolating enantiomers .
Q. Methodological Framework :
- Standardized assay protocols : Discrepancies in IC50 values often arise from variations in cAMP accumulation assays ( vs. ). Use uniform cell lines (e.g., CHO-K1 expressing hA2A receptors) and ATP concentration controls .
- Meta-analysis : Pool data from multiple studies (e.g., ) to identify outliers. For example, logP values >3.5 correlate with reduced solubility, artificially lowering potency in certain assays .
What computational tools are effective in designing novel triazolo-pyrazine analogs with improved metabolic stability?
Q. Advanced Methodology :
- ADMET prediction : Tools like SwissADME or ADMETlab 2.0 predict metabolic hotspots (e.g., piperidine N-oxidation). Substituents like trifluoroethyl groups () reduce CYP3A4-mediated degradation .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor binding duration to prioritize analogs with prolonged target engagement. For example, 8-amino derivatives () show >50% retention in A2A binding pockets after 100 ns simulations .
How can researchers validate the crystallinity and stability of triazolo-pyrazine derivatives for preclinical development?
Q. Methodology :
- PXRD and DSC : Analyze polymorphs using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). highlights Form I crystalline stability up to 150°C, suitable for tablet formulations .
- Accelerated stability testing : Store compounds at 40°C/75% RH for 4 weeks. Amorphous forms (common in rapid precipitations) often degrade >5%, while crystalline forms () show <2% impurity increase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
